![molecular formula C11H22BNO3 B2727473 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine CAS No. 70558-05-3](/img/structure/B2727473.png)
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine
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Description
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine (4-TMM) is a boron-containing heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. 4-TMM is a versatile compound that can be used as a ligand, catalyst, and reagent in various chemical reactions. It has also been used in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Potent Compounds
The molecule has been utilized in the synthesis of compounds with antimicrobial and anti-TB activities. For instance, a study synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, demonstrating significant anti-TB activity and superior antimicrobial properties, highlighting its potential in drug discovery and pharmaceutical research (Mamatha S.V et al., 2019).
Neurokinin-1 Receptor Antagonists
In the field of neuropharmacology, compounds synthesized using this molecule have shown promising results as neurokinin-1 (NK-1) receptor antagonists, suitable for intravenous and oral administration. This application is significant for developing treatments for conditions like depression and emesis, showcasing the compound's versatility in generating pharmacologically active agents (T. Harrison et al., 2001).
Ionic Liquids for Green Chemistry
The molecule is also used in the synthesis of ionic liquids, contributing to green chemistry by producing solvents with moderate or low toxicity. These solvents are promising for dissolving biomass, highlighting an environmentally friendly application of this chemical in synthesizing new materials with potential industrial applications (J. Pernak et al., 2011).
Dopamine Receptor Antagonists
It has been instrumental in developing chiral alkoxymethyl morpholine analogs as potent and selective dopamine D4 receptor antagonists. This research underscores the molecule's role in discovering new treatments for psychiatric disorders, demonstrating its impact on neuropharmacological drug development (Jonathan O Witt et al., 2016).
Antidepressant Properties
Research involving the synthesis and pharmacological study of compounds like YM992, which exhibits selective serotonin reuptake inhibition and 5-HT2A receptor antagonism, indicates the molecule's contribution to developing novel antidepressants. This application is crucial for addressing mental health disorders, providing new avenues for therapeutic intervention (H. Takeuchi et al., 1997).
properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)9-13-5-7-14-8-6-13/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULANVZCNXJDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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